Alogliptin(alogliptine, alogliptina)
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Overview
Description
Alogliptin, also known as alogliptine or alogliptina, is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. Alogliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alogliptin involves several key steps. One common method starts with the condensation of 6-chloro-3-methyluracil and α-bromotoluoylnitrile to form a key intermediate. This intermediate then undergoes nucleophilic substitution with ®-3-aminopiperidine, followed by salt formation with benzoic acid to yield alogliptin .
Industrial Production Methods: Industrial production of alogliptin often employs environmentally friendly and cost-effective methods. For instance, a preparation method for an alogliptin intermediate, R-3-aminopiperidine dihydrochloride, involves Hoffmann rearrangement reactions under mild conditions using ethanol-water mixtures as solvents. This method is suitable for large-scale production due to its high yield and low cost .
Chemical Reactions Analysis
Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .
Common Reagents and Conditions:
Condensation: 6-chloro-3-methyluracil and α-bromotoluoylnitrile.
Nucleophilic Substitution: ®-3-aminopiperidine.
Derivatization: Ninhydrin and phenylacetaldehyde in Teorell and Stenhagen buffer at pH 6.6.
Major Products:
Condensation Product: Key intermediate for alogliptin synthesis.
Nucleophilic Substitution Product: Alogliptin.
Derivatization Product: Fluorescent pyrrolidone derivative.
Scientific Research Applications
Alogliptin has a wide range of scientific research applications:
Chemistry: Used in the development of novel DPP-4 inhibitors and related compounds.
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used to manage type 2 diabetes mellitus.
Industry: Employed in the production of anti-diabetic medications and related pharmaceutical research.
Mechanism of Action
Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Alogliptin stands out for its high selectivity and bioavailability, making it a valuable option in the management of type 2 diabetes mellitus.
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3 |
InChI Key |
LBAMNIHTUKUKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Origin of Product |
United States |
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